2(3H)-Furanone, dihydro-5-nonyl-

Description

BenchChem offers high-quality 2(3H)-Furanone, dihydro-5-nonyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Furanone, dihydro-5-nonyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

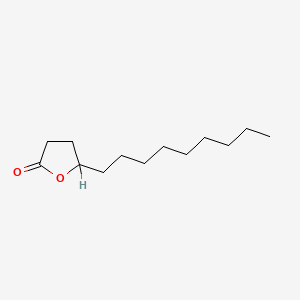

2D Structure

3D Structure

Properties

Molecular Formula |

C13H24O2 |

|---|---|

Molecular Weight |

212.33 g/mol |

IUPAC Name |

5-nonyloxolan-2-one |

InChI |

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-12-10-11-13(14)15-12/h12H,2-11H2,1H3 |

InChI Key |

JKAJPOOMLFHWAY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1CCC(=O)O1 |

Canonical SMILES |

CCCCCCCCCC1CCC(=O)O1 |

Origin of Product |

United States |

Academic Research on the Role of Gamma Nonalactone in Flavor and Aroma Chemistry

Sensory Perception and Odor Descriptors

Gamma-nonalactone (B146572) is a lactone recognized for its distinct and potent aroma, which is often described using a range of evocative terms. Its perception is crucial in the food and fragrance industries for creating and enhancing specific flavor and scent profiles.

Contribution to Stone Fruit and Coconut Aroma Profiles

Research has firmly established gamma-nonalactone as a key aroma compound in many fruits, particularly stone fruits like peaches and apricots. acs.orgfragrantica.com Its presence imparts a characteristic ripe and fruity scent. The compound is also famously associated with the aroma of coconut. acs.orgresearchgate.net This strong coconut note is a primary reason for its widespread use as a flavoring agent. europa.eu

The aroma profile of gamma-nonalactone is not limited to a singular coconut scent. It is often described as having a rich and authentic coconut aroma with pronounced creamy and milky aspects, which are complemented by waxy and fatty undertones. acs.org Furthermore, subtle fruity nuances reminiscent of peach can also be perceived. acs.org

Sweet, Creamy, and Musky Notes

Beyond its primary fruity and coconut characteristics, gamma-nonalactone is noted for its sweet, creamy, and even musky qualities. acs.org These descriptors highlight the complexity of its sensory impact. The creamy and milky notes contribute to a rich and smooth perception in foods and fragrances. acs.orgresearchgate.net The term "lactonic" itself, often used to describe the aroma of gamma-nonalactone, implies a milky or creamy character. youtube.com Some research also points to a subtle musky undertone, which can add depth and warmth to an aroma profile. fragrantica.com

Influence on Food and Beverage Aroma Profiles

Contribution to Beer Flavor and Staling

Gamma-nonalactone, a cyclic ester, is a significant contributor to the flavor profile of aged or stale beer. wordpress.comtamu.edu While fresh beer is characterized by desirable notes from esters like isoamyl acetate (B1210297) (banana), the aging process involves both the degradation of these fresh aromas and the formation of new compounds. wordpress.comnih.gov Gamma-nonalactone is one such compound that tends to increase in concentration during storage, imparting a distinct "coconut" or "peach-like" character. wordpress.comtamu.edu

The formation of gamma-nonalactone in beer is linked to the brewing process itself, including mashing and yeast fermentation. researchgate.net Specifically, it can be biosynthesized by brewer's yeast from precursors like hydroxy fatty acids (HODEs), which are oxidation products of linoleic acid found in barley and malt. researchgate.net Studies have shown two different biosynthetic pathways in yeast that can lead to the formation of (S)- and (R)- enantiomers of gamma-nonalactone from these precursors. researchgate.net The concentration of these precursors can be influenced by malting conditions, such as germination time and kilning temperature. researchgate.net

The perception of gamma-nonalactone's coconut character can also be influenced by the pH of the beer. Research has shown that a higher pH can enhance the "coconut" note associated with this lactone in aged beer. researchgate.net

Role in Other Food Systems (e.g., Dairy, Nut, Tropical Fruit Flavors)

Beyond beer, gamma-nonalactone is a crucial aroma compound in a wide array of food systems, valued for its creamy, fruity, and coconut-like characteristics. scentspiracy.comfraterworks.com Its natural presence has been identified in numerous products, including peaches, apricots, papayas, fermented items like wine and whiskey, and various dairy and meat products. scentspiracy.com

Dairy Products: In dairy flavors, gamma-nonalactone adds brightness and realism. perfumerflavorist.com It is particularly important in butter, where it contributes to an authentic profile. It is also used to enhance milk and cream flavors, providing a creamy note. perfumerflavorist.com

Nut Flavors: For nut flavors, especially hazelnut, gamma-nonalactone provides a valuable counterbalance to the dominant ketone compounds. perfumerflavorist.com While ketones provide the characteristic nutty profile, they can be somewhat thin on their own. The addition of this lactone adds body and richness without detracting from the recognizable hazelnut character. perfumerflavorist.com

Tropical Fruit Flavors: Gamma-nonalactone plays a significant role in the natural aroma of many tropical fruits and is used to enhance their flavor profiles in commercial products. perfumerflavorist.com

Passion Fruit: It is a natural component that can be slightly emphasized to great effect in passion fruit flavors. perfumerflavorist.com

Mango and Pineapple: In mango and pineapple flavors, it imparts an attractive creamy character. perfumerflavorist.com

Other Systems: The compound is also noted as an important odor-active component in freshly cooked non-scented rice, contributing a "sweet, coconut-like aroma". nih.gov

| Food System | Role of Gamma-Nonalactone | Typical Addition Levels (in flavor formulation) |

| Butter | Brightens profile, adds realism | ~1,500 ppm |

| Milk & Cream | Adds creamy notes | ~500 ppm |

| Hazelnut | Provides counterbalance to ketones, adds richness | 200 - 1,000 ppm |

| Passion Fruit | Enhances natural flavor | ~800 ppm |

| Mango | Adds creamy character | ~600 ppm |

| Pineapple | Enhances flavor, adds creaminess | ~600 ppm |

Research on Concentration-Dependent Flavor Impact and Odor Thresholds

The sensory impact of gamma-nonalactone is directly related to its concentration in a given food matrix. Its ability to be perceived depends on whether its concentration exceeds its specific odor or flavor threshold. These thresholds, however, are not absolute values and can vary significantly based on the matrix (e.g., water, beer, wine) and the sensitivity of the individual taster. agraria.com.br

Scientific studies have determined the odor detection threshold of gamma-nonalactone in various media. For instance, in water, its odor threshold has been reported as 30 µg/L (or 30 parts per billion). nih.gov In alcoholic beverages, the values can differ. A study on Australian red wine determined the aroma detection threshold for the (R)-enantiomer of gamma-nonalactone to be 285 µg/L. nih.gov In the context of beer, a group best estimate threshold (BET) was calculated to be 376 μg/L in an unhopped ale base. researchgate.net The fact that gamma-nonalactone concentrations can rise above such thresholds during beer aging is what makes it a significant contributor to stale flavor. researchgate.net

It is crucial to recognize the substantial variation in sensitivity among individuals. agraria.com.br This highlights the importance of considering published threshold values as indicative rather than absolute figures when assessing flavor contribution. agraria.com.br

| Medium | Type | Threshold Value (µg/L) |

| Water | Odor | 30 |

| Red Wine | Aroma (R-enantiomer) | 285 |

| Unhopped Ale | Flavor (Group BET) | 376 |

Interaction with Other Volatile Compounds in Complex Matrices

The final perceived flavor of a food product is rarely the result of a single compound acting in isolation. Instead, it arises from the complex interplay between numerous volatile and non-volatile components. researchgate.netnih.gov The sensory impact of gamma-nonalactone can be significantly modified by its interaction with other compounds within the food matrix. nih.gov

The food matrix itself—composed of proteins, carbohydrates, lipids, and other non-volatile substances—plays a critical role. researchgate.net These macromolecules can bind or trap volatile compounds, affecting their release into the headspace where they can be detected by the olfactory system. researchgate.netresearchgate.net The hydrophobicity of an aroma compound influences its partitioning between the food and the air; more hydrophobic compounds tend to be retained in matrices with high lipid content. researchgate.net

Synthesis and Exploration of Furanone Derivatives for Research Applications

Design and Synthesis of Novel Furanone Skeletons

The synthesis of furanone derivatives, including dihydro-5-nonyl-2(3H)-furanone, can be approached through various established and innovative synthetic strategies. These methods often focus on the construction of the γ-lactone ring and the introduction of the desired alkyl side chain.

Chemical Modification of the Furanone Ring and Side Chains

The synthesis of γ-lactones such as dihydro-5-nonyl-2(3H)-furanone can be achieved through methods like the Knoevenagel condensation of malonic acid with an appropriate aldehyde, followed by cyclization. sigmaaldrich.com For instance, the reaction of malonic acid with undecanal (B90771) in the presence of a base would yield a precursor that can be cyclized to form the target lactone. Another common approach involves the radical addition of an alcohol to an acrylic acid derivative.

Modifications to the furanone ring and its side chains are crucial for developing novel derivatives with tailored properties. Halogenation of the furanone ring, for example, can introduce reactive handles for further functionalization. The nonyl side chain can also be modified to introduce unsaturation or other functional groups, thereby altering the molecule's physical and chemical characteristics.

Exploration of Structure-Activity Relationships in Derivatives

The biological activity of furanone derivatives is often closely linked to their molecular structure. Structure-activity relationship (SAR) studies aim to understand how changes in the chemical structure affect biological function. For alkyl-substituted γ-butyrolactones, the length and substitution pattern of the alkyl chain can significantly influence their activity. For example, studies on other γ-butyrolactones have shown that the size of the alkyl group at the β-position can impact convulsant potency. nih.gov

Systematic modifications of the nonyl side chain of dihydro-5-nonyl-2(3H)-furanone, such as altering its length, introducing branching, or adding functional groups, would be essential to establish a clear SAR. Similarly, modifications to the furanone ring, such as the introduction of substituents at the α- or β-positions, could lead to derivatives with enhanced or altered biological activities. A review of glycyrrhetinic acid derivatives highlighted how structural modifications can significantly enhance bioactivity, providing a model for similar explorations with furanone scaffolds. nih.gov

Applications of Furanone Derivatives as Chiral Synthons

Chiral γ-lactones are valuable building blocks, or synthons, in the asymmetric synthesis of complex natural products and pharmaceuticals. researchgate.net The stereocenter at the C5 position of dihydro-5-nonyl-2(3H)-furanone makes it a potential chiral precursor. Enantiomerically pure forms of this lactone can be used to introduce chirality into a target molecule, which is often crucial for its biological activity.

The synthesis of optically active γ-butyrolactones is a key area of research. researchgate.net Methods such as catalytic asymmetric hydrogenation of α,β-unsaturated lactones or the use of chiral catalysts in the synthesis can provide access to enantiomerically enriched furanone derivatives. These chiral synthons can then be employed in the total synthesis of various biologically active compounds.

Studies on Biological Activities of Furanone Derivatives (e.g., Anti-inflammatory, Antibacterial)

Furanone derivatives have been reported to exhibit a wide range of biological activities. nih.gov While specific studies on the anti-inflammatory or antibacterial properties of dihydro-5-nonyl-2(3H)-furanone are not extensively documented, the general class of γ-lactones has shown promise in these areas. For example, various natural and synthetic lactones have demonstrated anti-inflammatory and antimicrobial properties. thegoodscentscompany.comgoogle.com

The lipophilic nature of the nonyl side chain in dihydro-5-nonyl-2(3H)-furanone may influence its interaction with biological membranes, potentially contributing to its biological activity. Further research is needed to systematically evaluate the anti-inflammatory and antibacterial potential of this specific compound and its derivatives.

Furanone Derivatives in Material Science and Chemical Building Blocks (Academic Perspectives)

Beyond their biological applications, furanone derivatives are also being explored for their potential in material science. The furan (B31954) ring can be seen as a bio-based alternative to benzene (B151609) in the synthesis of polymers and other materials. Long-chain alkyl-substituted furanones, such as dihydro-5-nonyl-2(3H)-furanone, could serve as monomers or additives in the development of novel polymers with specific properties. The long alkyl chain can impart hydrophobicity and influence the material's physical characteristics.

As chemical building blocks, these furanones offer a versatile platform for the synthesis of more complex molecules. The lactone functionality can be readily transformed into other functional groups, allowing for the construction of a diverse array of chemical structures for academic and industrial research.

Future Research Directions and Emerging Areas in Dihydro 5 Nonyl 2 3h Furanone Gamma Nonalactone Studies

Elucidation of Remaining Unclear Biosynthetic Mechanisms

The biosynthesis of γ-nonalactone is known to be complex, with multiple pathways identified in various organisms, particularly yeasts like Saccharomyces cerevisiae. datapdf.comresearchgate.net It is hypothesized that linoleic acid serves as a primary precursor, which is then converted through different enzymatic steps. researchgate.net However, significant gaps in knowledge remain, representing a key area for future investigation.

Research has elucidated two primary biosynthetic routes in yeast from linoleic acid:

A 13-lipoxygenation pathway followed by β-oxidation and an α-oxidation step, which primarily yields the (S)-stereoisomer. datapdf.comresearchgate.net

A 9-lipoxygenation pathway involving a Baeyer-Villiger oxidation, which results in the (R)-stereoisomer. datapdf.comresearchgate.net

Despite this framework, the specific enzymes catalyzing each step, their regulatory mechanisms, and the factors that dictate the flux through each pathway are not fully understood. The degradation of hydroxylated natural precursors from C18 or C16 acids typically results in lactones with an even number of carbon atoms through beta-oxidation. google.com The formation of odd-numbered lactones like γ-nonalactone suggests alternative or modified oxidative processes, such as a single α-oxidation step, which require more detailed characterization. datapdf.com Future studies are needed to identify and characterize the complete enzymatic machinery, including the specific lipoxygenases, reductases, and oxidation enzymes involved. Understanding how environmental conditions and the genetic background of the microorganism influence the expression and activity of these enzymes is crucial for controlling the production of γ-nonalactone. google.com

Development of More Sensitive and Accurate Analytical Methods

Accurate quantification of γ-nonalactone is critical for understanding its contribution to aroma in various matrices, from wine to cooked rice. nih.govresearchgate.net Current analytical methods predominantly rely on gas chromatography coupled with various detectors.

Established analytical techniques include:

Gas Chromatography-Olfactometry (GC-O): Used to identify odor-active compounds. nih.govscientificlabs.com

Gas Chromatography-Mass Spectrometry (GC-MS): Provides identification and quantification, often used with headspace solid-phase microextraction (SPME) for sample preparation. nih.govscientificlabs.comsigmaaldrich.com

Stable Isotope Dilution Assay (SIDA): A highly accurate and sensitive method, particularly when combined with solid-phase extraction and GC-MS (SIDA-SPE-GC-MS), for quantifying γ-nonalactone in complex matrices like wine. researchgate.netresearchgate.net

While these methods are powerful, there is a continuous need for improvement. Future research should focus on developing methods with even lower limits of detection (LOD) to analyze trace amounts of γ-nonalactone, which can still be sensorially significant due to its low odor threshold. researchgate.netnih.gov Enhancing the robustness and reducing the complexity of sample preparation, especially for challenging food matrices, is another important goal. nih.gov The development of novel internal standards and optimization of extraction techniques will contribute to greater accuracy and reproducibility in quantification. researchgate.net

Table 1: Current and Future-Focused Analytical Methods for γ-Nonalactone

| Method | Current Application | Future Research Focus |

|---|---|---|

| GC-O | Identification of odor character and activity. nih.govscientificlabs.com | Integration with more sensitive detectors; automation for high-throughput screening. |

| SPME-GC-MS | Quantification in various food matrices like rice. nih.govsigmaaldrich.com | Development of new fiber coatings for higher selectivity and extraction efficiency. |

| SIDA-SPE-GC-MS | Highly accurate quantification in complex beverages like wine. researchgate.netresearchgate.net | Synthesis of novel, more stable isotopologues; simplification of the SPE procedure. |

Comprehensive Understanding of Stereoisomeric Contributions to Aroma and Biological Activity

Gamma-nonalactone (B146572) possesses a chiral center, meaning it exists as two different stereoisomers, (R)- and (S)-enantiomers. scentree.co It is well-established that the stereochemistry of chiral aroma compounds can significantly influence their sensory properties. However, a comprehensive understanding of how each γ-nonalactone enantiomer contributes to the final aroma profile and what, if any, distinct biological activities they possess is still lacking.

Labeling experiments have shown that different biosynthetic pathways in yeast produce different enantiomeric excesses of γ-nonalactone. datapdf.comresearchgate.net The 13-lipoxygenase pathway tends to produce the (S)-isomer, while the 9-lipoxygenase route yields the (R)-isomer. researchgate.net This differential production highlights the importance of stereospecific analysis.

Future research must focus on:

Developing efficient and scalable methods for the chiral separation of (R)- and (S)-γ-nonalactone.

Conducting detailed sensory evaluations of the pure enantiomers to precisely define their individual aroma profiles and detection thresholds. While the racemic mixture is often described as having a coconut-like aroma, subtle differences between the enantiomers are likely. fraterworks.comleffingwell.comfragranceconservatory.com

Investigating the potential biological activities of each stereoisomer separately. Given that other furanone derivatives exhibit a range of biological effects, it is plausible that the enantiomers of γ-nonalactone could have distinct interactions with biological systems. nih.gov

Advanced Studies on Enzymatic and Microbial Engineering for Controlled Production

The demand for natural flavor compounds has spurred interest in the biotechnological production of γ-nonalactone using microorganisms. core.ac.uknih.gov Yeasts such as Pichia ohmeri, Pichia stipitis, and Yarrowia lipolytica have been identified as effective producers, biotransforming precursors like ricinoleic acid or coriolic acid into valuable lactones. google.comcore.ac.ukresearchgate.net

The future of γ-nonalactone production lies in advanced metabolic and enzymatic engineering. By leveraging the growing knowledge of its biosynthetic pathways, researchers can now move towards rationally designing microbial cell factories. Key research directions include:

Metabolic Engineering: Overexpressing genes for rate-limiting enzymes or blocking competing metabolic pathways to channel precursors towards γ-nonalactone synthesis. For example, enhancing the activity of specific lipoxygenases or the enzymes of the β-oxidation pathway could increase yields. researchgate.net

Enzyme Engineering: Modifying the substrate specificity or catalytic efficiency of key enzymes to improve the production rate and stereoselectivity. This could allow for the targeted production of either the (R)- or (S)-enantiomer.

Process Optimization: Developing optimized fermentation strategies, such as fed-batch or continuous culture systems, to overcome substrate toxicity and maximize productivity. core.ac.uk

Table 2: Microbial Systems and Engineering Strategies for γ-Lactone Production

| Microorganism | Precursor Substrate | Engineering Strategy | Desired Outcome |

|---|---|---|---|

| Saccharomyces cerevisiae | Linoleic Acid researchgate.netresearchgate.net | Overexpression of lipoxygenase and oxidation pathway genes. | Increased yield and stereochemical control. datapdf.com |

| Yarrowia lipolytica | Ricinoleic Acid (for γ-decalactone) core.ac.uknih.gov | Deletion of genes for competing acyl-CoA oxidases; process optimization (fed-batch). core.ac.ukresearchgate.net | Higher titers and productivity of target lactone. |

| Pichia sp. | C18 Hydroxy-acids google.com | Screening for strains with high conversion efficiency; enzyme engineering. | Production of specific odd-numbered lactones. |

Exploration of Novel Furanone Derivatives with Specific Research Applications

The furanone scaffold is a versatile structure found in numerous natural products with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. nih.govmdpi.comzenodo.orgnih.govbenthamscience.com This has prompted significant interest in synthesizing novel furanone derivatives for various applications beyond flavor and fragrance.

Future research will likely extend this exploration to derivatives of dihydro-5-nonyl-2(3H)-furanone. By chemically modifying the γ-nonalactone structure, it may be possible to create new compounds with tailored properties. Research in this area would involve:

Synthetic Chemistry: Developing efficient synthetic routes to introduce different functional groups onto the furanone ring or the nonyl side chain. rsc.org

Biological Screening: Evaluating these novel derivatives for a range of biological activities. For instance, furanones have been studied as quorum sensing inhibitors, which could have applications in combating bacterial infections. nih.gov Other derivatives have shown promise as anti-inflammatory agents by inhibiting COX/LOX enzymes. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically analyzing how changes in chemical structure affect biological activity to guide the design of more potent and specific compounds. nih.gov

Integrated "Omics" Approaches for Systems-Level Understanding of Furanone Metabolism

To achieve a holistic understanding of γ-nonalactone production and regulation, future research must embrace a systems biology approach. frontiersin.orgresearchgate.net The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the cellular processes involved in furanone metabolism. nih.gove-enm.orgnih.gov

Applying these approaches to γ-nonalactone-producing microorganisms can help:

Identify Novel Genes and Pathways: Transcriptomics and proteomics can reveal genes and enzymes that are upregulated during furanone production, potentially uncovering previously unknown catalytic or regulatory components. nih.gov

Reconstruct Metabolic Networks: Integrating multi-omics data allows for the construction of detailed metabolic models. e-enm.orgnih.gov These models can be used to simulate metabolic fluxes, identify bottlenecks in the production pathway, and predict the effects of genetic modifications.

Uncover Regulatory Mechanisms: Analyzing how the transcriptome and proteome change in response to different environmental cues or genetic perturbations can elucidate the complex regulatory networks that control furanone biosynthesis. frontiersin.orgnih.gov

This systems-level understanding is the final frontier in moving from simple observation to the rational design and engineering of microbial systems for the efficient and controlled production of dihydro-5-nonyl-2(3H)-furanone and its derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2(3H)-furanone derivatives with long alkyl chains, such as dihydro-5-nonyl-?

- Methodological Answer : A common approach involves lactonization of 4-hydroxyalkanoic acids. For dihydro-5-alkyl furanones, cyclization of 4-hydroxynonanoic acid (nonyl chain) under acidic conditions (e.g., H₂SO₄ catalysis) can yield the γ-lactone structure. Alternative methods include functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties, as demonstrated for symmetrical bis-triazole furanone derivatives . Key steps include monitoring reaction progress via TLC and purifying intermediates via column chromatography.

Q. How can NMR spectroscopy confirm the structure of dihydro-5-nonyl-2(3H)-furanone?

- Methodological Answer :

- ¹H NMR : The lactone carbonyl (C=O) deshields adjacent protons, producing signals at δ 4.2–4.4 ppm (H adjacent to oxygen). The nonyl chain shows characteristic alkyl proton resonances (δ 1.2–1.6 ppm).

- ¹³C NMR : The lactone carbonyl appears at ~175 ppm, while the oxygen-bearing carbons resonate at 70–80 ppm.

- Compare with spectral databases (e.g., NIST Chemistry WebBook ). For stereochemical confirmation, NOESY or chiral HPLC may be required.

Q. What mass spectrometry techniques are suitable for characterizing dihydro-5-nonyl-2(3H)-furanone?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or electron impact (EI) can confirm molecular weight (expected [M+H]⁺ for C₁₃H₂₄O₂: 225.1856). Fragmentation patterns include loss of the nonyl chain (m/z 85–100) and lactone ring cleavage. Multidimensional gas chromatography (GC×GC) paired with EI-MS improves resolution for complex mixtures .

Advanced Research Questions

Q. How can computational methods predict physicochemical properties of dihydro-5-nonyl-2(3H)-furanone?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to optimize geometry and calculate dipole moments, polarizability, and HOMO-LUMO gaps.

- QSPR/Neural Networks : Platforms like CC-DPS integrate QSPR models to predict logP, solubility, and toxicity. Input SMILES strings (e.g.,

O=C1OC(CCCCCCCCC)CC1) for automated profiling . - Validate predictions against experimental data (e.g., NIST thermochemical tables ).

Q. What strategies resolve contradictions in spectral data for alkyl-substituted furanones?

- Methodological Answer :

- Contradiction Example : Discrepancies in mass spectral fragmentation between EI and CI modes.

- Resolution : Use dual ionization energies (e.g., 10 eV and 70 eV) to compare fragmentation pathways. For dihydro-5-pentyl analogs, EI-MS at 70 eV showed dominant m/z 128 ([M−C₃H₇]⁺), while CI-MS emphasized molecular ion retention .

- Cross-validate with 2D NMR (COSY, HSQC) to rule out structural misassignments.

Q. How is stereochemical purity assessed in non-racemic dihydro-5-alkyl furanones?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® IG-3 columns with hexane/isopropanol gradients to separate enantiomers.

- Optical Rotation : Compare [α]D values with literature (e.g., (S)-5-ethyldihydro-2(3H)-furanone has [α]D²⁵ = +12.5° ).

- Dynamic Kinetic Resolution : Employ lipase-catalyzed transesterification to enrich desired enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.